

# BMY-25368 Hydrochloride: A Technical Guide for Gastric Acid Secretion Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMY-25368 hydrochloride

Cat. No.: B8449720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **BMY-25368 hydrochloride**, a potent and long-acting histamine H2-receptor antagonist, for its application in gastric acid secretion research. This document synthesizes available data on its mechanism of action, potency, and effects in various models, offering detailed experimental protocols and visual representations of key biological pathways and workflows.

#### Introduction

BMY-25368, also known as SK&F 94482, is a competitive antagonist of the histamine H2 receptor.[1] By blocking the action of histamine on parietal cells in the stomach, BMY-25368 effectively inhibits gastric acid secretion.[1] Its potency and extended duration of action compared to earlier H2-receptor antagonists like ranitidine have made it a subject of interest in the study of gastric acid physiology and the development of acid-suppressive therapies.[1]

#### **Mechanism of Action**

BMY-25368 exerts its pharmacological effect by competitively binding to histamine H2 receptors on the basolateral membrane of gastric parietal cells. This action prevents histamine from activating its receptor, which in turn inhibits the adenylyl cyclase signaling cascade. The subsequent reduction in intracellular cyclic AMP (cAMP) levels leads to decreased activation of protein kinase A (PKA) and ultimately, reduced secretion of hydrogen ions (H+) by the H+/K+ ATPase (proton pump) into the gastric lumen.





Click to download full resolution via product page

Figure 1: Mechanism of Action of BMY-25368 on Parietal Cell H2 Receptor.

## **Quantitative Data**

The following tables summarize the quantitative data on the efficacy of **BMY-25368 hydrochloride** in inhibiting gastric acid secretion from in vivo studies. No specific in vitro potency data (e.g., IC50, Ki) for BMY-25368 is publicly available based on the conducted search.

# In Vivo Potency in Dogs (Heidenhain Pouch Model)



| Administration<br>Route | Parameter                                           | Potency vs.<br>Ranitidine    | Secretagogue                          | Reference |
|-------------------------|-----------------------------------------------------|------------------------------|---------------------------------------|-----------|
| Intravenous<br>(Bolus)  | Inhibition of<br>Gastric Acid<br>Secretion          | 9 times more potent          | Histamine                             | [1]       |
| Oral                    | Inhibition of<br>Gastric Acid<br>Secretion          | 2.8 to 4.4 times more potent | Pentagastrin,<br>Bethanechol,<br>Food | [1]       |
| Oral                    | Inhibition of<br>Aspirin-Induced<br>Gastric Lesions | 9 times more potent          | Aspirin                               | [1]       |

**Duration of Action in Histamine-Stimulated Dogs (Oral** 

**Administration**)

| Time Post-Dose  | Potency vs. Ranitidine |
|-----------------|------------------------|
| 1-3 hours       | 3.2 times more potent  |
| 10-12 hours     | 28 times more potent   |
| [Reference:[1]] |                        |

# Dose-Response Effects in Horses (Intramuscular Administration)



| Dose (mg/kg)    | Effect on Gastric Acidity                                      | Duration of Elevated pH |
|-----------------|----------------------------------------------------------------|-------------------------|
| 0.02            | Dose-dependent decrease in H+ concentration and increase in pH | -                       |
| 0.11            | Dose-dependent decrease in H+ concentration and increase in pH | -                       |
| 0.22            | Dose-dependent decrease in H+ concentration and increase in pH | > 4 hours               |
| 1.10            | Dose-dependent decrease in H+ concentration and increase in pH | > 4 hours               |
| [Reference:[2]] |                                                                |                         |

Efficacy in Healthy Human Subjects (Oral

**Administration**)

| Dose                    | Parameter                                | Result vs. Placebo |
|-------------------------|------------------------------------------|--------------------|
| 400 mg daily for 7 days | Median 24-h intragastric acidity         | 75% decrease       |
| 400 mg daily for 7 days | Median 24-h plasma gastrin concentration | 80% increase       |
| [Reference:[3]]         |                                          |                    |

# Experimental Protocols In Vivo Gastric Acid Secretion in the Heidenhain Pouch Dog

This model utilizes a surgically created pouch from the fundic portion of the stomach, which is vagally denervated and isolated from the main stomach, allowing for the collection of pure gastric juice.



#### Methodology:

- Animal Model: Female beagle dogs with chronic Heidenhain pouches.
- Stimulation of Acid Secretion:
  - Histamine: Continuous intravenous infusion.
  - Pentagastrin: Continuous intravenous infusion.
  - o Bethanechol: Continuous intravenous infusion.
  - Food: A standard meal is given to the dogs.
- Drug Administration:
  - Intravenous: BMY-25368 or ranitidine is administered as a bolus or continuous infusion.
  - Oral: BMY-25368 or ranitidine is administered orally.
- Sample Collection: Gastric juice is collected from the pouch cannula at regular intervals (e.g., every 15 or 30 minutes).
- Analysis:
  - The volume of gastric juice is measured.
  - The acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH.
  - Total acid output is calculated (volume × concentration).





Click to download full resolution via product page

Figure 2: Experimental Workflow for the Heidenhain Pouch Dog Model.

## **Measurement of Gastric pH in Horses**

This protocol assesses the effect of BMY-25368 on intragastric pH in horses.

#### Methodology:

Animal Model: Food-withheld foals or adult horses.

#### Foundational & Exploratory





- Drug Administration: BMY-25368 is administered intramuscularly at varying doses (0.02, 0.11, 0.22, and 1.10 mg/kg).[2]
- Sample Collection/Measurement:
  - A nasogastric tube is passed into the stomach.
  - Gastric fluid is aspirated at baseline and at regular intervals post-administration.
- Analysis:
  - The pH of the gastric fluid is measured using a calibrated pH meter.
  - Hydrogen ion concentration can be calculated from the pH values.





Click to download full resolution via product page

Figure 3: Experimental Workflow for Measuring Gastric pH in Horses.

#### Conclusion

**BMY-25368 hydrochloride** is a potent histamine H2-receptor antagonist with a prolonged duration of action. The available in vivo data from canine, equine, and human studies demonstrate its significant efficacy in inhibiting gastric acid secretion. While the lack of publicly available in vitro potency data presents a limitation, the detailed in vivo characterization and



experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in further investigating the pharmacological properties and therapeutic potential of BMY-25368 and related compounds in the context of gastric acid-related disorders.

References [1] Cavanagh, R. L., et al. (1989). Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog. Alimentary Pharmacology & Therapeutics, 3(3), 299-313. [2] Orsini, J. A., et al. (1991). Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses. American Journal of Veterinary Research, 52(1), 108-110. [3] Chiverton, S. G., et al. (1989). The effect of SK&F 94482 (BMY-25368) on 24-hour intragastric acidity and plasma gastrin concentration in healthy subjects. Alimentary Pharmacology & Therapeutics, 3(6), 557-564.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effect of BMY-25368, a potent and long-acting histamine H2-receptor antagonist, on gastric secretion and aspirin-induced gastric lesions in the dog PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. Effects of a histamine type-2 receptor antagonist (BMY-25368) on gastric secretion in horses PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BMY-25368 Hydrochloride: A Technical Guide for Gastric Acid Secretion Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8449720#bmy-25368-hydrochloride-for-gastric-acid-secretion-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com